2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group, a 4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety, and an N-(2,5-dimethylphenyl)acetamide side chain. The presence of bromine enhances electrophilic reactivity, while the acetamide group may contribute to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O3/c1-14-5-6-15(2)20(11-14)27-21(31)13-30-17(4)12-16(3)22(25(30)32)24-28-23(29-33-24)18-7-9-19(26)10-8-18/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKLURDEIQOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its inhibitory effects on various enzymes and its cytotoxicity against cancer cell lines.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole moiety and a pyridine derivative, both of which are known for their diverse biological activities. The presence of the bromophenyl group enhances its reactivity and potential bioactivity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The synthesized derivatives exhibited varying degrees of inhibition:
| Compound | IC50 (µg/ml) | Remarks |
|---|---|---|
| 4bf | 18.78 | Highest potency among tested compounds |
| 4af | 25.78 | Moderate activity |
| 4bc | 26.72 | Moderate activity |
| 4ag | 20.86 | Effective inhibitor |
The docking studies indicated that the compound binds effectively to the active site of the enzyme with a docking score of -9.1 kcal/mol, suggesting strong interactions with key amino acid residues such as Gly175 and Val176 .
2. Anticancer Activity
The compound was further evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant activity against several types of cancer cells:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung cancer) | <10 | High sensitivity |
| MCF7 (Breast cancer) | <15 | Moderate sensitivity |
| HeLa (Cervical cancer) | <12 | Effective against this line |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: 5-LOX Inhibition
A study conducted by Tekluu et al. synthesized various oxadiazole derivatives and tested their inhibitory effects on the 5-LOX enzyme. Among them, the compound showed the most potent inhibitory effect with an IC50 value significantly lower than other tested compounds .
Case Study 2: Cytotoxicity Assessment
In a separate investigation, the compound was assessed for its cytotoxicity using the NCI-60 cancer cell line panel. The results demonstrated that it effectively inhibited cell growth across multiple cancer types, indicating its potential as a therapeutic agent in oncology .
The biological activities of this compound can be attributed to its ability to interact with specific proteins involved in inflammatory pathways and cancer cell proliferation. The oxadiazole ring is known to facilitate these interactions through hydrogen bonding and hydrophobic contacts with target proteins.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential : The oxadiazole derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes linked to cancer progression and microbial resistance. Studies have indicated that compounds with oxadiazole moieties can induce apoptosis in cancer cells through multiple pathways, making them valuable in the development of anticancer agents.
Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. Research has demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential therapeutic applications in treating infections.
Chemical Biology
Biological Pathway Studies : The compound's ability to interact with various biomolecules allows it to be utilized in studying biological pathways. Its interactions with enzymes and receptors can provide insights into cellular processes and disease mechanisms. For instance, it may serve as a tool compound to elucidate the roles of specific targets in metabolic pathways.
Drug Design : Due to its unique structural features, this compound can act as a pharmacophore in drug design. Its diverse functional groups enable modifications that can enhance potency and selectivity towards biological targets. This flexibility makes it a candidate for developing new drugs targeting specific diseases.
Materials Science
Development of Novel Materials : The structural characteristics of 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide lend themselves to applications in materials science. Its electronic and photonic properties can be harnessed for creating advanced materials used in sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that structural modifications can lead to enhanced anticancer activity.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus and Escherichia coli were tested against this compound, demonstrating significant inhibition zones in agar diffusion assays. This indicates the potential for developing new antimicrobial agents based on its structure.
- Drug Interaction Studies : Research involving the binding affinity of this compound to specific receptors has revealed its potential as a modulator of receptor activity. For example, studies have shown that it can inhibit the binding of certain ligands to their receptors, thereby affecting downstream signaling pathways associated with disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound shares structural motifs with other oxadiazole- and pyridinone-containing molecules. Below is a comparative analysis with 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j) (from ), a compound with overlapping pharmacophores:
Research Findings
Electrophilic Reactivity : The 4-bromophenyl group in the target compound may exhibit stronger electron-withdrawing effects compared to the 3-bromophenyl group in 4j, influencing its reactivity in substitution reactions .
Thermodynamic Stability: The pyridinone ring in the target compound may confer greater conformational rigidity than the benzoxazole in 4j, affecting metabolic stability in vivo .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions (e.g., decomposition) |
| Solvent | DMF/DCM | Enhances solubility of intermediates |
| Reaction Time | 12–24 hrs | Ensures completion of cyclization |
Basic: Which spectroscopic and analytical methods validate the compound’s structure?
- 1H/13C NMR : Confirms aromatic proton environments and substituent positions (e.g., bromophenyl vs. dimethylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (527.8 g/mol) and isotopic patterns for bromine/chlorine .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Methodological Tip : Use deuterated DMSO for NMR to resolve overlapping pyridinone and acetamide signals .
Advanced: How can computational chemistry optimize synthesis and reduce trial-and-error approaches?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates for oxadiazole cyclization, predicting energy barriers .
- Condition Screening : Machine learning (ML) models trained on reaction databases suggest optimal solvent/base combinations, reducing experimental iterations .
- Case Study : AI-driven platforms like ICReDD integrate computational predictions with robotic synthesis, achieving >90% yield in analogous oxadiazole derivatives .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
-
Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability .
-
Meta-Analysis Framework :
Variable Control Strategy Example Substituent Effects Compare halogenated analogs (e.g., Br vs. Cl) 4-Bromophenyl shows higher kinase inhibition than 3-chlorophenyl Cell Line Variability Use isogenic cell panels NIH/3T3 vs. HEK293 for cytotoxicity
Advanced: What experimental design (DOE) strategies maximize reaction yield?
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) in a 2³ matrix to identify interactions .
- Response Surface Methodology (RSM) : Optimize conditions for oxadiazole formation, with ANOVA validating significance (p < 0.05) .
Q. Example DOE Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temp. | 60°C | 80°C |
| Catalyst | 0.5 eq | 1.0 eq |
| Time | 12 hrs | 24 hrs |
Advanced: How to predict biological targets using in silico methods?
- Molecular Docking : AutoDock Vina screens against kinase domains (e.g., EGFR), prioritizing binding poses with ∆G < -8 kcal/mol .
- QSAR Models : Train on oxadiazole derivatives to predict IC50 values for anti-inflammatory targets (R² > 0.85) .
- Validation : Cross-check predictions with SPR-based binding assays .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
-
Systematic Substituent Variation :
Position Modification Bioactivity Trend 4-Bromophenyl Replace with 4-Fluorophenyl ↑ Solubility, ↓ Cytotoxicity N-Aryl Acetamide Switch to benzyl group ↓ Kinase inhibition -
Method : Synthesize 10+ analogs, test in dose-response assays (IC50), and correlate with Hammett σ values .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
-
Forced Degradation Studies :
Condition Protocol Analytical Method Acidic (pH 1.2) 37°C, 24 hrs HPLC (degradants >5% at 254 nm) Photolytic UV light, 48 hrs LC-MS (parent compound loss <10%) -
Outcome : Compound is light-sensitive; recommend amber vials for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
